Pyridoxal-5-phosphate semicarbazone

Description

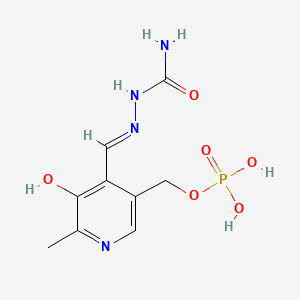

Pyridoxal-5-phosphate semicarbazone (PLP semicarbazone) is a chemically stabilized derivative of pyridoxal-5-phosphate (PLP), the biologically active form of vitamin B6. PLP serves as an essential cofactor in over 160 enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism . However, PLP is highly unstable in biological matrices like plasma due to light sensitivity, pH-dependent degradation, and reactivity with amines . To address this, PLP semicarbazone is synthesized by reacting PLP with semicarbazide, forming a stable Schiff base derivative that locks the aldehyde group of PLP into a non-reactive semicarbazone moiety .

Applications:

PLP semicarbazone is widely used in clinical and nutritional studies to quantify plasma vitamin B6 levels. Its stability allows for accurate long-term population surveys and reliable high-performance liquid chromatography (HPLC) analysis . For example, Ubbink et al. (1985) demonstrated that PLP semicarbazone remains stable in plasma for up to 24 hours at room temperature, unlike native PLP, which degrades rapidly .

Properties

CAS No. |

634-27-5 |

|---|---|

Molecular Formula |

C9H13N4O6P |

Molecular Weight |

304.20 g/mol |

IUPAC Name |

[4-[(E)-(carbamoylhydrazinylidene)methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13N4O6P/c1-5-8(14)7(3-12-13-9(10)15)6(2-11-5)4-19-20(16,17)18/h2-3,14H,4H2,1H3,(H3,10,13,15)(H2,16,17,18)/b12-3+ |

InChI Key |

CGMJEDXHHYDXER-KGVSQERTSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1O)/C=N/NC(=O)N)COP(=O)(O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=NNC(=O)N)COP(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridoxal-5-Phosphate (PLP)

- Structural Difference : PLP lacks the semicarbazone group, making its aldehyde group reactive and prone to degradation.

- Stability : PLP degrades rapidly in plasma under light exposure or alkaline conditions, complicating direct measurement.

- Application : While PLP is the active cofactor in enzymes, its instability limits its use in analytical settings. PLP semicarbazone is preferred for clinical assays due to its robustness .

Aldophosphamide Semicarbazone

- Parent Compound : Derived from aldophosphamide, a metabolite of the prodrug cyclophosphamide.

- Structural Difference : Shares the semicarbazone group but is derived from a pharmacologically active aldehyde.

- Application : Used to stabilize aldophosphamide for drug metabolism studies, enabling quantification of cyclophosphamide’s metabolic intermediates .

- Comparison : Unlike PLP semicarbazone, this derivative is specific to oncology research and unrelated to vitamin B6 analysis.

Pyridoxal-5-Phosphate Dimethylhydrazone

- Structural Difference : Forms a dimethylhydrazone derivative instead of a semicarbazone.

- Stability: Limited data exist, but hydrazone derivatives generally exhibit lower stability than semicarbazones due to weaker bonding.

Pyridoxal-5-Phosphate Monomethyl Ester

- Structural Difference: The phosphate group is esterified with methanol, altering solubility and reactivity.

Key Advantages of PLP Semicarbazone Over Alternatives

PLP semicarbazone outperforms other derivatives in clinical applications due to:

Enhanced Stability : Resists hydrolysis and oxidation, enabling reliable storage and analysis of plasma samples .

Analytical Precision : Forms a single, quantifiable peak in HPLC, avoiding interference from degradation products .

Broad Utility : Validated in large-scale population studies to assess vitamin B6 deficiency and metabolic disorders .

Data Table: Comparative Analysis of PLP Derivatives

Research Findings and Mechanistic Insights

- Tautomeric Locking: The semicarbazone group prevents PLP from undergoing tautomeric shifts or forming Schiff bases with endogenous amines, which are major sources of instability in native PLP .

Preparation Methods

Precolumn Derivatization for HPLC Analysis

The most widely documented method for preparing PLP semicarbazone involves precolumn derivatization with semicarbazide, followed by HPLC separation and fluorescence detection. This approach capitalizes on the enhanced fluorescence and stability of the semicarbazone derivative compared to underivatized PLP.

Reagents and Procedure

- Semicarbazide Solution : A 0.5 M semicarbazide solution in sodium phosphate buffer (pH 7.0) is prepared. This solution is stable when stored at -20°C under nitrogen.

- Sample Preparation : To 1.0 mL of plasma, 50 μL of an internal standard solution (e.g., 6-methyl-2-pyridine carboxaldehyde semicarbazone, MPCSC) is added. Proteins are precipitated using 10% trichloroacetic acid (TCA), and the supernatant is incubated with semicarbazide at 40°C for 10 minutes.

- Extraction : The derivatized sample is extracted twice with diethyl ether to remove interfering substances before HPLC injection.

Chromatographic Conditions

- Column : Whatman Partisil 10 ODS-3 analytical column (25 cm × 4.6 mm).

- Mobile Phase : 0.05 M potassium dihydrogen phosphate (pH 2.9) with 7% acetonitrile.

- Post-Column Alkalinization : 4% sodium hydroxide is introduced to enhance fluorescence detection.

This method achieves a detection limit of 0.5 nM for PLP, enabling precise quantification in clinical samples.

Applications in Hypophosphatasia Diagnosis

In hypophosphatasia (HPP), PLP semicarbazone derivatization aids in diagnosing vitamin B₆ metabolism disorders. Serum samples are treated with semicarbazide to stabilize PLP, and HPLC analysis reveals elevated PLP-to-pyridoxal (PL) ratios in HPP patients. The derivatization step ensures reliable measurements even in samples with rapid PLP degradation.

Synthesis of PLP Semicarbazone for Coordination Chemistry

Ligand Synthesis for Metal Complexation

PLP semicarbazone serves as a ligand in transition metal complexes. A copper(II) complex, Cu(PLSC)Cl(H₂O)(H₂O), was synthesized by reacting pyridoxal with semicarbazide hydrochloride in aqueous medium.

Procedure

- Ligand Preparation : Pyridoxal (0.5 mmol) and semicarbazide hydrochloride (0.5 mmol) are dissolved in water and stirred at 60°C for 2 hours.

- Metal Complexation : Copper(II) nitrate trihydrate is added to the ligand solution, resulting in a green precipitate. The product is recrystallized from water.

Structural Characterization

X-ray crystallography confirms a distorted square-pyramidal geometry around the copper center, with the semicarbazone ligand acting as a tridentate chelator. This synthesis route highlights the versatility of PLP semicarbazone in inorganic chemistry.

Stability Optimization of PLP Semicarbazone

Photostability Assessments

PLP semicarbazone exhibits superior stability compared to free PLP. Under 100-W light exposure, underivatized PLP degrades by >90% within 6 hours, while the semicarbazone form remains intact.

Degradation Products

- 4-Pyridoxic Acid 5’-Phosphate (PAP) : The primary photodegradation product, formed via oxidation of the aldehyde group.

- Unidentified Dimers : High PLP concentrations lead to dimerization, detectable via UV-Vis spectroscopy at 288 nm.

Analytical Validation of Preparation Methods

Q & A

Basic: How can researchers ensure accurate quantification of pyridoxal-5-phosphate (PLP) in plasma samples given its photosensitivity and instability?

Methodological Answer:

PLP and its free form, pyridoxal (PL), are highly photosensitive and degrade rapidly under standard laboratory conditions. To stabilize these vitamers, precolumn derivatization with semicarbazide is recommended, forming pyridoxal-5-phosphate semicarbazone (PLP-SC). This derivative exhibits enhanced fluorescence and stability, enabling reliable quantification via high-performance liquid chromatography (HPLC) with fluorescence detection. Key steps include:

- Derivatization Protocol : Incubate plasma samples with semicarbazide hydrochloride (0.1 M, pH 7.4) in the dark for 30 minutes to form PLP-SC .

- HPLC Parameters : Use a reversed-phase C18 column, isocratic elution with a phosphate buffer-methanol mobile phase, and fluorescence detection (excitation 325 nm, emission 420 nm) .

- Sample Handling : Protect samples from light during processing and storage. PLP-SC stability allows batch analysis in clinical surveys, even in vitamin B6-deficient populations .

Basic: What are the biochemical roles of PLP-dependent enzymes in amino acid metabolism?

Methodological Answer:

PLP acts as a cofactor for over 160 enzymes, primarily in amino acid metabolism. Its mechanistic versatility stems from its ability to stabilize carbanion intermediates via Schiff base formation. Key reactions include:

- Transamination : PLP-dependent aminotransferases (e.g., aspartate aminotransferase) mediate amino group transfer between amino acids and ketoacids.

- Decarboxylation : Enzymes like glutamate decarboxylase use PLP to catalyze CO2 removal, producing neurotransmitters (e.g., GABA) .

- Racemization : PLP enables stereochemical inversion, critical for synthesizing D-amino acids in bacterial cell walls .

To study these roles, researchers employ kinetic assays (e.g., monitoring NADH oxidation in coupled reactions) and structural analyses (e.g., X-ray crystallography of PLP-enzyme complexes) .

Advanced: How do structural studies of PLP-dependent enzymes inform our understanding of their catalytic mechanisms?

Methodological Answer:

X-ray crystallography and mutagenesis reveal that PLP-dependent enzymes utilize conserved active-site architecture to position substrates for catalysis. For example:

- Aspartate Aminotransferase : The PLP-binding lysine residue forms a Schiff base, while arginine and aspartate side chains stabilize the substrate’s α-carboxyl group .

- Evolutionary Divergence : Despite shared cofactor usage, PLP-dependent decarboxylases and aminotransferases belong to distinct evolutionary lineages (e.g., α-family vs. β-family), explaining differences in substrate specificity .

Experimental Workflow :

Crystallization : Optimize conditions (e.g., PEG 3350, pH 8.5) to obtain diffraction-quality crystals of PLP-enzyme complexes .

Kinetic Profiling : Compare wild-type and mutant enzymes (e.g., K258A in aminotransferases) to identify residues critical for cofactor binding .

Advanced: What methodological challenges arise when designing inhibition studies using PLP analogs, and how can they be addressed?

Methodological Answer:

PLP analogs like this compound can inhibit enzymes non-specifically by forming Schiff bases with active-site lysines. Key challenges include:

- Competitive Inhibition : PLP analogs compete with natural cofactors. For DNA polymerases, 0.5 mM PLP-SC inhibits activity by binding to the dNTP-binding pocket, as shown via Lineweaver-Burk plots .

- Reversibility : Inhibition is reversed by excess substrate (e.g., dNTPs) or reducing agents (e.g., NaBH4) that stabilize Schiff bases .

Best Practices : - Use isothermal titration calorimetry (ITC) to quantify binding affinity.

- Validate specificity with knockout models or cofactor supplementation .

Basic: What are the implications of PLP semicarbazone’s stability for large-scale nutritional surveys?

Methodological Answer:

PLP semicarbazone’s stability (retaining >95% integrity after 72 hours at 4°C) enables standardized, high-throughput analysis of vitamin B6 status in field studies. Protocols include:

- Sample Collection : Stabilize plasma with semicarbazide immediately post-collection to prevent degradation .

- Population-Level Analysis : Combine HPLC with fluorescence detection to measure PLP-SC in diverse cohorts, identifying deficiency trends linked to homocysteine levels .

Advanced: How can coordination complexes of PLP semicarbazone derivatives be synthesized and characterized for multifunctional therapeutic applications?

Methodological Answer:

PLP semicarbazone derivatives (e.g., pyridoxal-N-adamantan-1-yl-semicarbazone) form metal complexes with potential therapeutic properties. For example:

- Cu(II) Complex Synthesis : React PLP semicarbazone with CuCl2 in methanol under nitrogen, yielding a square-planar complex characterized by single-crystal X-ray diffraction (e.g., bond lengths: Cu-N 1.98 Å) .

- Functional Assays : Test metal complexes for antioxidant activity (e.g., DPPH radical scavenging) and enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s therapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.